molecular formula C16H23N5O3 B7430252 Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate

Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate

Cat. No. B7430252
M. Wt: 333.39 g/mol
InChI Key: ZAMMNXWUEZSHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as TAK-659 and is classified as a kinase inhibitor. TAK-659 has been the subject of multiple studies due to its potential applications in the treatment of various diseases.

Mechanism of Action

TAK-659 works by inhibiting the activity of specific kinases, which are involved in the signaling pathways that regulate cell growth and proliferation. By blocking the activity of these kinases, TAK-659 can prevent the growth and spread of cancerous cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its specificity for certain kinases, which makes it a valuable tool for studying the role of these kinases in disease development and progression. However, TAK-659 has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research involving TAK-659. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans, particularly in the treatment of specific types of cancer and autoimmune diseases. Finally, TAK-659 may have potential applications in other areas, such as the treatment of infectious diseases or neurological disorders.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of tert-butylpyrazole-3-carboxylic acid with thionyl chloride. The resulting product is then reacted with ethylenediamine to form the intermediate compound, which is subsequently reacted with imidazole-4-carboxylic acid to produce TAK-659.

Scientific Research Applications

TAK-659 has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. It has been shown to inhibit the activity of several kinases, including BTK, FLT3, and ITK, which are involved in the development and progression of various cancers.

properties

IUPAC Name

ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-5-24-15(23)13-10-20(11-18-13)9-7-17-14(22)12-6-8-21(19-12)16(2,3)4/h6,8,10-11H,5,7,9H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMMNXWUEZSHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)CCNC(=O)C2=NN(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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